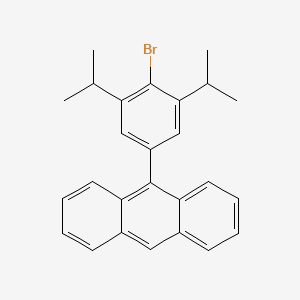
9-(4-Bromo-3,5-diisopropylphenyl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Bromo-3,5-diisopropylphenyl)anthracene is a chemical compound with the molecular formula C26H25Br. It is known for its unique structure, which includes an anthracene core substituted with a 4-bromo-3,5-diisopropylphenyl group. This compound has a molecular weight of 417.39 g/mol and is often used in various scientific research applications due to its distinctive properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromo-3,5-diisopropylphenyl)anthracene typically involves the bromination of 9-phenylanthracene followed by the introduction of isopropyl groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The isopropyl groups are introduced using isopropyl bromide in the presence of a strong base like potassium tert-butoxide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
9-(4-Bromo-3,5-diisopropylphenyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydroanthracene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 9-(4-substituted-3,5-diisopropylphenyl)anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
科学研究应用
9-(4-Bromo-3,5-diisopropylphenyl)anthracene is used in various scientific research applications, including:
Organic Electronics: As a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.
Material Science: In the development of new materials with specific electronic and optical properties.
Medicinal Chemistry: As a building block for the synthesis of potential pharmaceutical compounds.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules
作用机制
The mechanism of action of 9-(4-Bromo-3,5-diisopropylphenyl)anthracene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the anthracene core. The bromine atom can undergo substitution reactions, while the anthracene core can participate in oxidation and reduction reactions. These properties make it a versatile compound in synthetic chemistry .
相似化合物的比较
Similar Compounds
9-Phenylanthracene: Lacks the bromine and isopropyl groups, making it less reactive in substitution reactions.
9-(4-Chloro-3,5-diisopropylphenyl)anthracene: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and chemical properties.
9-(4-Bromo-3,5-dimethylphenyl)anthracene: Similar structure but with methyl groups instead of isopropyl groups, affecting its steric and electronic properties.
Uniqueness
9-(4-Bromo-3,5-diisopropylphenyl)anthracene is unique due to the presence of both bromine and isopropyl groups, which enhance its reactivity and make it suitable for a wide range of chemical reactions. The isopropyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
属性
IUPAC Name |
9-[4-bromo-3,5-di(propan-2-yl)phenyl]anthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25Br/c1-16(2)23-14-20(15-24(17(3)4)26(23)27)25-21-11-7-5-9-18(21)13-19-10-6-8-12-22(19)25/h5-17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCXOJFURPFHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1Br)C(C)C)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(Tert-butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6295129.png)
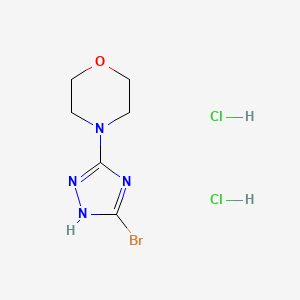
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate)](/img/structure/B6295150.png)
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride](/img/structure/B6295167.png)
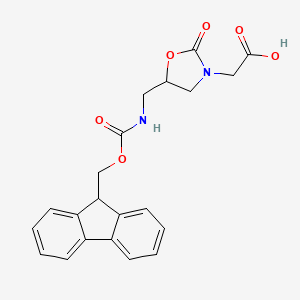
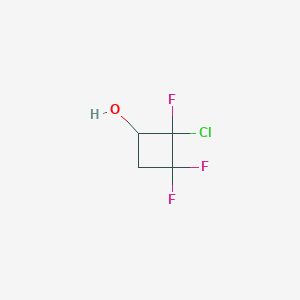
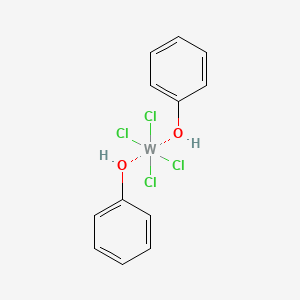
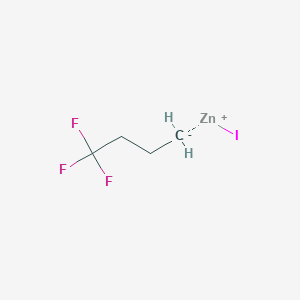
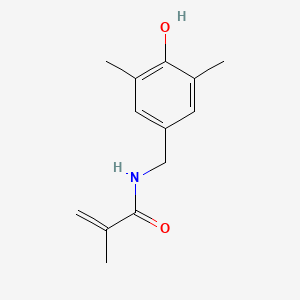

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)

![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6295215.png)

